molecular formula C15H13N3O3S B1388344 N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine CAS No. 1291831-57-6

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine

Cat. No.: B1388344
CAS No.: 1291831-57-6
M. Wt: 315.3 g/mol
InChI Key: NFGKCJLLNFNGHY-VIFPVBQESA-N
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Description

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine is a synthetic organic compound characterized by a benzothiazole core substituted with a pyrrole ring at the 2-position and an L-alanine residue linked via a carbonyl group at the 6-position. The compound (CAS: 1291831-57-6) is cataloged under the identifier QY-8178 in commercial chemical databases, with a reported purity of 95% . It is primarily utilized in research settings for structural and biochemical studies, though its commercial availability has been listed as "discontinued" in some sources .

Properties

IUPAC Name

(2S)-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9(14(20)21)16-13(19)10-4-5-11-12(8-10)22-15(17-11)18-6-2-3-7-18/h2-9H,1H3,(H,16,19)(H,20,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGKCJLLNFNGHY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine typically involves multiple steps

Biological Activity

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine, a compound with the molecular formula C₁₅H₁₃N₃O₃S and a molecular weight of 315.35 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃S
Molecular Weight315.35 g/mol
CAS Number1291831-57-6
Hazard ClassificationIrritant

The compound is synthesized from the reaction of L-alanine with a benzothiazole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain benzothiazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The structural similarity of this compound to other active compounds suggests potential effectiveness against various pathogens. Research has shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity, making them candidates for further investigation in antimicrobial therapy .

Neuroprotective Effects

Neurotoxicity studies involving related benzothiazole compounds have indicated potential neuroprotective effects. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may offer similar benefits .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
  • Antioxidant Activity : It could enhance cellular antioxidant defenses, thereby protecting against oxidative damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.

Study 1: Anticancer Efficacy

In a study published in 2008, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, a compound structurally related to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines and inducing apoptosis through caspase activation .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of benzothiazole derivatives against multiple strains of bacteria and fungi. The results indicated that compounds with structural components similar to this compound exhibited significant inhibitory effects on microbial growth, highlighting their potential as therapeutic agents in infectious diseases .

Scientific Research Applications

Biological Activities

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine has been investigated for various biological activities:

Anticancer Activity
Research has indicated that compounds containing benzothiazole moieties exhibit anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

Antimicrobial Properties
Studies have shown that derivatives of benzothiazole can possess antimicrobial activity. This compound's structure suggests it may be effective against various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition
The compound's ability to interact with specific enzymes could make it useful in developing inhibitors for enzymes linked to diseases such as diabetes and hypertension. Its structural features may allow it to bind effectively to the active sites of these enzymes.

Drug Development

The unique structural attributes of this compound position it as a promising lead compound in drug discovery programs:

  • Cancer Therapeutics : Due to its potential anticancer properties, it could serve as a scaffold for designing novel anticancer drugs.
  • Antimicrobial Agents : Its antimicrobial properties warrant further investigation for use in treating infections resistant to conventional antibiotics.
  • Enzyme Modulators : The compound could be explored as an enzyme inhibitor in metabolic diseases, providing a pathway for therapeutic interventions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound belongs to a broader class of benzothiazole and thiazole derivatives functionalized with pyrrole rings and amino acid conjugates. Key analogs include:

Compound ID Structure Substituents/Modifications Purity Source
QY-8178 N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine Benzothiazole core, L-alanine conjugate 95% Combi-Blocks
QZ-8512 2-(1H-Pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Thiazole core, carboxylic acid at C4 95% Combi-Blocks
QZ-5396 [2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid Thiazole core, acetic acid at C4 98% Combi-Blocks
QY-3512 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid Thiazole core, quinolinylamino at C2 95% Combi-Blocks
Example 82* N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-... Quinoline core, tetrahydrofuran-3-yloxy, piperidinylidene N/A Patent

*Example 82 is a patented analog with a quinoline scaffold and distinct pharmacological targeting .

Key Observations:
  • Core Heterocycle: QY-8178 features a benzothiazole ring, while analogs like QZ-8512 and QZ-5396 utilize a simpler thiazole core.
  • Functional Groups : The L-alanine conjugate in QY-8178 introduces chirality and hydrogen-bonding capacity, differentiating it from carboxylic acid or acetic acid derivatives (QZ-8512, QZ-5396).
  • Biological Relevance : Patent examples (e.g., Example 82 ) highlight that pyrrole-thiazole/benzothiazole hybrids are frequently explored as kinase inhibitors or enzyme modulators, though specific data for QY-8178 remain undisclosed.

Physicochemical and Spectral Properties

  • Solubility: Thiazole- and benzothiazole-carboxylic acids (QZ-8512, QZ-5396) are typically polar and water-soluble at physiological pH. QY-8178’s L-alanine moiety may enhance aqueous solubility compared to non-amino acid conjugates.
  • Chirality : The L-alanine group introduces a chiral center, necessitating enantioselective synthesis or resolution techniques. This contrasts with achiral analogs like QZ-8512 .

Research and Patent Landscape

  • Pharmacological Potential: Compounds like Example 82 and those in demonstrate that pyrrole-benzothiazole hybrids are prioritized in drug discovery for their dual heterocyclic pharmacophores. QY-8178’s amino acid conjugate may target peptide-binding domains or transporters.
  • Structural Insights : The absence of published crystal structures for QY-8178 contrasts with related compounds (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine in ), underscoring the need for further structural characterization.

Q & A

Q. What are the common synthetic routes for N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine, and how are intermediates characterized?

Methodological Answer:

  • Enaminone-Based Synthesis : Start with L-aspartic acid derivatives (e.g., N-benzyloxycarbonylaspartic acid-1-benzyl ester). Couple with Meldrum’s acid to form intermediates, followed by cyclocondensation with hydrazine derivatives to yield pyrazolylalanine analogs. Deprotection via catalytic hydrogenation provides the final compound .
  • Key Steps :
    • Coupling with Meldrum’s acid (yield: ~66% over two steps).
    • Cyclocondensation with substituted hydrazines (yield: 56–94%).
    • Characterization of intermediates via NMR, HPLC, and mass spectrometry .

Q. How is the stability of this compound assessed under varying experimental conditions?

Methodological Answer:

  • Factors Influencing Stability :
    • pH : Perform stability studies in buffers (pH 2–9) using HPLC to monitor degradation.
    • Temperature : Accelerated stability testing at 40°C, 60°C, and 80°C over 1–4 weeks .
    • Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .
  • Storage Recommendations : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data in synthetic yields (e.g., 56% vs. 94%) be systematically analyzed?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial design to test variables:
    • Variables : Solvent polarity (DCM vs. DMF), temperature (RT vs. 60°C), and hydrazine substituents.
    • Response Surface Methodology (RSM) : Optimize reaction conditions for maximum yield .
  • Case Study : shows lower yields (56%) with electron-withdrawing hydrazine substituents due to steric hindrance. DOE can identify optimal substituent groups .

Q. What computational strategies are used to predict reactivity or biological activity of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) : Model transition states for cyclocondensation reactions to predict regioselectivity .
    • Molecular Docking : Screen against biological targets (e.g., enzymes in thiazole biosynthesis) using AutoDock Vina or Schrödinger .
  • ICReDD Framework : Combine computational reaction path searches with experimental validation to reduce trial-and-error approaches .

Q. How are catalytic mechanisms elucidated for reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Spectroscopic Trapping : Use in situ IR or NMR to detect intermediates (e.g., enaminone adducts) during catalysis .
  • Case Study : Asymmetric catalysis with chiral Rh-carboxamide catalysts (similar to ) can be adapted for enantioselective synthesis .

Q. What methodologies resolve discrepancies in biological activity data (e.g., antimicrobial vs. anticancer results)?

Methodological Answer:

  • Dose-Response Profiling : Test across multiple cell lines (e.g., NCI-60 panel) with IC50 determination.
  • Mechanistic Studies :
    • Flow Cytometry : Assess apoptosis vs. necrosis in treated cells.
    • Gene Expression Analysis : Use RNA-seq to identify pathways affected by the compound .
  • Structural Analogs : Compare with thiazole derivatives (e.g., ) to isolate structural determinants of activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine
Reactant of Route 2
Reactant of Route 2
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine

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